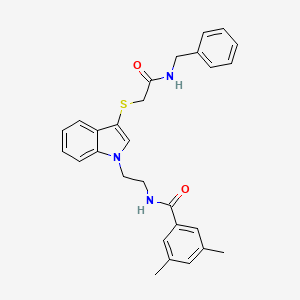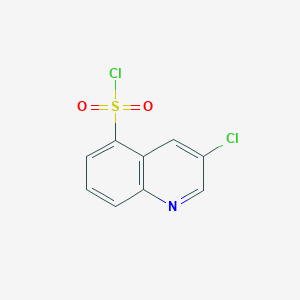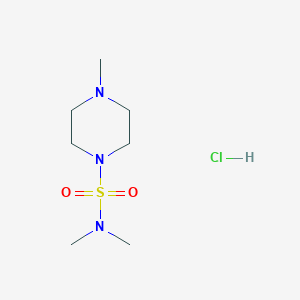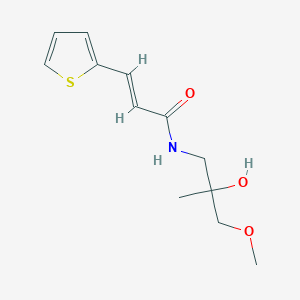
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzylamino group, which is an amine with a benzyl substituent . The compound also contains a thioether group (a sulfur atom connected to two alkyl or aryl groups), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a benzamide group (a carboxamide derivative of benzoic acid) .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Scientific Research Applications
Synthetic Utility and Chemistry
Compounds with similar structural features have been explored for their synthetic utility in creating various chemical entities. For example, N,N-Dimethylbenzamide derivatives have been used in reactions with vicinal cis-diols to produce cyclic acetals, showcasing their utility as temporary protecting groups and in selective benzoylation and acetylation reactions (Hanessian & Moralioglu, 1972). This suggests that N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide could be explored for similar synthetic applications, particularly in the synthesis of complex molecules where selective protection and functionalization are required.
Biochemical and Pharmaceutical Research
The presence of benzylamine, indole, and benzamide moieties in the compound hints at potential biochemical or pharmacological activities. Compounds with these features have been studied for various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. For instance, 2-(3,4-dimethoxyphenyl)ethylamine derivatives have been synthesized and evaluated for their antiulcer activities, indicating the therapeutic potential of such structures (Hosokami et al., 1992). Although the specific compound was not directly studied for these activities, its structural analogs' activities suggest potential areas of pharmacological research.
Material Science and Corrosion Inhibition
Benzothiazole and its derivatives have been investigated for their corrosion inhibiting properties on metals in acidic environments. A study on benzothiazole derivatives demonstrated their effectiveness as corrosion inhibitors for carbon steel, highlighting the potential of incorporating such functional groups into molecules designed for material protection applications (Hu et al., 2016). While the specific compound does not directly contain a benzothiazole moiety, the approach of studying related compounds for material science applications could be insightful.
Mechanism of Action
Target of action
Indole derivatives are known to interact with a wide range of targets in the body. They are a significant part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Benzamide derivatives also have a wide range of biological activities and are used in various therapeutic areas .
Mode of action
The mode of action of indole and benzamide derivatives can vary greatly depending on the specific compound and its chemical structure. Some indole derivatives work by inhibiting specific enzymes, while others may interact with cell receptors or other cellular components .
Biochemical pathways
Indole and benzamide derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the growth of cancer cells, suggesting they may affect pathways involved in cell proliferation .
Pharmacokinetics
The ADME properties of indole and benzamide derivatives can vary greatly depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can all affect its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole and benzamide derivatives can vary greatly. Some compounds may induce cell death, while others may inhibit cell growth or affect cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and benzamide derivatives .
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-20-14-21(2)16-23(15-20)28(33)29-12-13-31-18-26(24-10-6-7-11-25(24)31)34-19-27(32)30-17-22-8-4-3-5-9-22/h3-11,14-16,18H,12-13,17,19H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNINZGIXSMGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-{[4-(3-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562692.png)




![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2562700.png)


![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2562705.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)

![N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2562712.png)
